molecular formula C13H15N5O3 B2968073 4-(1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl)piperazin-2-one CAS No. 1396686-72-8

4-(1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl)piperazin-2-one

Cat. No.: B2968073
CAS No.: 1396686-72-8
M. Wt: 289.295
InChI Key: ZEXILJAJCCAYLG-UHFFFAOYSA-N
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Description

4-(1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Application

  • Piperazine, a core component in the structure, is highly significant in pharmaceuticals, being the third most common N-heterocycle in small-molecule drugs. Advanced methods for synthesizing carbon-substituted piperazines, which could include compounds like 4-(1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl)piperazin-2-one, are crucial in drug development (Gettys, Ye, & Dai, 2017).

Biological Activity and Applications

  • Piperazine and pyrazine derivatives, like the compound , are noted for their diverse pharmacological activities. These activities include potential uses as antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, and anti-diabetic agents. The structural diversity of these compounds allows for a wide range of therapeutic applications (Asif, 2015).

Potential in Antimicrobial Therapy

  • Novel piperazine-linked compounds have shown significant antibacterial efficacies, particularly against strains like E. coli, S. aureus, and S. mutans. These compounds, which include piperazine structures potentially similar to this compound, could be useful in developing new antimicrobial agents (Mekky & Sanad, 2020).

Role in Central Therapeutic Applications

  • Piperazine derivatives are researched for their central pharmacological activity, mainly involving the activation of the monoamine pathway. This suggests potential applications in antipsychotic, antidepressant, and anxiolytic therapies (Brito, Moreira, Menegatti, & Costa, 2018).

Chemical Synthesis and Reactivity

  • The synthesis of piperazine derivatives involves various chemical reactions and transformations, contributing to the understanding of their chemical behavior and potential for modification in drug design (Aparicio et al., 2006).

Properties

IUPAC Name

4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-11-8-17(4-3-16-11)12(20)9-6-18(7-9)13(21)10-5-14-1-2-15-10/h1-2,5,9H,3-4,6-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXILJAJCCAYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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